1-[(2,3-Dichlorophenyl)methyl]piperazine
Description
Contextualization within Arylpiperazine Chemistry and its Significance as a Heterocyclic Scaffold
The arylpiperazine unit is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile and modular structure. mdpi.com This structural motif, consisting of a piperazine (B1678402) ring linked to an aryl group, is a key component in a multitude of pharmacologically active compounds. nih.gov The significance of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms, lies in its unique physicochemical properties, including its basicity, solubility, and conformational flexibility. researchgate.net These characteristics allow it to serve as a versatile linker or a pharmacophoric element, capable of forming critical interactions with biological targets like enzymes and receptors. researchgate.netmdpi.com
The modular nature of the arylpiperazine scaffold facilitates systematic modifications to its components—the aryl ring, the piperazine core, and the substituent on the second nitrogen atom—enabling chemists to fine-tune the resulting molecule's affinity, selectivity, and pharmacokinetic properties. mdpi.com This adaptability has led to the widespread incorporation of arylpiperazines into drugs targeting a diverse range of conditions. Notably, they are prominent in agents developed for central nervous system (CNS) disorders, such as depression, schizophrenia, and Parkinson's disease, primarily acting as ligands for aminergic G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com Beyond the CNS, arylpiperazine derivatives have demonstrated potential in other therapeutic areas, including cancer research, where they exhibit cytotoxic effects against various cancer cells. mdpi.comnih.gov The ability of this scaffold to be integrated into molecules with varied biological activities underscores its fundamental importance in the design and development of novel therapeutic agents. nih.govmdpi.com
Historical Overview of Research Trends for Dichlorophenylpiperazine Derivatives
Research into dichlorophenylpiperazine derivatives has been closely linked to the development of therapies for neurological and psychiatric disorders. A key compound in this class is 1-(2,3-dichlorophenyl)piperazine (B491241), which gained significant attention as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole (B633). mdpi.comgoogle.com The development of Aripiprazole spurred further investigation into the synthesis and application of its precursor, 1-(2,3-dichlorophenyl)piperazine, with research focusing on optimizing synthetic routes to improve yield and reduce by-products. mdpi.comresearchgate.net
The research trend has historically focused on leveraging the dichlorophenylpiperazine scaffold to create selective ligands for aminergic receptors. For example, early 21st-century research explored the design and synthesis of novel derivatives as highly selective ligands for the dopamine D3 receptor subtype. nih.gov This was driven by the hypothesis that modulating D3 receptors could impact the effects of psychomotor stimulants. nih.gov Such studies aimed to develop potent molecular probes to elucidate the specific roles of receptor subtypes in the brain. nih.gov
More recent trends continue to explore the versatility of this scaffold. The development of multitarget antidepressants like Vortioxetine, which acts on multiple serotonin receptors and the serotonin transporter, highlights the ongoing utility of arylpiperazine derivatives in CNS drug discovery. mdpi.com The synthesis of such complex molecules often relies on key building blocks, including dichlorophenylpiperazine derivatives, demonstrating their sustained relevance in medicinal chemistry research. mdpi.com The evolution of synthetic methodologies, such as the use of palladium catalysts in cross-coupling reactions, has also been a significant research trend, facilitating the more efficient construction of these valuable compounds. mdpi.com
Role of 1-[(2,3-Dichlorophenyl)methyl]piperazine as a Chemical Probe and Research Intermediate
The compound this compound, and its close analogue 1-(2,3-dichlorophenyl)piperazine, serve critical functions in scientific research primarily as intermediates and as foundational structures for creating chemical probes. nih.govsigmaaldrich.combiosynth.com As a research intermediate, 1-(2,3-dichlorophenyl)piperazine is a well-established starting material for the multi-step synthesis of complex pharmaceutical agents, most notably Aripiprazole. mdpi.comgoogle.com Its availability and well-understood reactivity make it a valuable building block for constructing more elaborate molecules.
The utility of these compounds extends to their role in the development of chemical probes—molecules designed to selectively bind to and modulate a specific biological target, thereby allowing researchers to investigate the target's function. Research has focused on designing ligands based on the (2,3-dichlorophenyl)piperazine core to achieve high affinity and selectivity for specific receptor subtypes, such as the dopamine D3 receptor over D2 and D4 receptors. nih.gov This work has led to the creation of novel compounds used to explore the neurochemical basis of various conditions. nih.gov
The table below summarizes the binding affinities of a synthesized derivative, highlighting the selectivity achieved by modifying the core structure.
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D3/D2 Selectivity | D3/D4 Selectivity |
| Compound 51 | 90 | 1.4 | 1820 | 64 | 1300 |
| Data derived from a study on [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides. nih.gov |
This capacity to act as a scaffold for potent and selective ligands makes dichlorophenylpiperazine derivatives indispensable tools for pharmacological research, enabling the detailed study of complex biological systems. nih.gov The specific compound this compound is commercially available as a building block, indicating its role as a starting point for the synthesis of new chemical entities for research purposes. sigmaaldrich.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDJDXSAUVJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,3 Dichlorophenyl Methyl Piperazine
Cyclization Reactions for Piperazine (B1678402) Ring Formation
The construction of the piperazine ring through cyclization is a fundamental and widely employed strategy for the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine. This approach typically involves the reaction of a substituted aniline with a reagent capable of forming the heterocyclic ring structure.
Synthesis via 2,3-Dichloroaniline and Bis-(2-chloroethyl)amine Hydrochloride
A prevalent method for the synthesis of the target compound involves the cyclization reaction between 2,3-dichloroaniline and bis-(2-chloroethyl)amine hydrochloride. nih.govresearchgate.netacgpubs.org This reaction is typically carried out at elevated temperatures, often in the range of 120°C to 220°C. patsnap.comgoogle.com The process can be conducted in the presence of a high-boiling solvent, such as xylene, or under solvent-free conditions where the molten reactants react directly. patsnap.comtandfonline.com
Several variations of this method exist, with different catalysts and reaction conditions being employed to influence the reaction rate and yield. One documented approach utilizes catalytic amounts of p-toluenesulfonic acid and tetrabutylammonium bromide in xylene, with the reaction mixture heated at 130-135°C for approximately 48 hours. tandfonline.com Another described method involves heating a mixture of bis-(2-chloroethylamine) hydrochloride, 2,3-dichloroaniline, and p-toluenesulphonic acid in xylene at reflux (140-145°C) for 27 hours. researchgate.net Industrial-scale preparations have also been reported, where 2,3-dichloroaniline is heated to 100°C, followed by the portion-wise addition of solid bis-(2-chloroethyl)amine hydrochloride and subsequent heating to temperatures between 120°C and 200°C for several hours. nih.govacgpubs.org
The yield of this compound hydrochloride from these reactions can vary significantly based on the specific conditions employed, with reported yields ranging from 59.5% to as high as 88%. acgpubs.orgpatsnap.comtandfonline.com
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloroaniline, Bis-(2-chloroethyl)amine hydrochloride | p-Toluene sulfonic acid, Tetrabutylammonium bromide / Xylene | 130-135 | 48 | 88 | tandfonline.com |
| 2,3-Dichloroaniline, Bis-(2-chloroethyl)amine hydrochloride | None | 120 | 34 | 59.5 | acgpubs.orgpatsnap.com |
| 2,3-Dichloroaniline, Bis-(2-chloroethyl)amine hydrochloride | None | 160 | 12 | 64.0 | acgpubs.orgpatsnap.com |
| 2,3-Dichloroaniline, Bis-(2-chloroethyl)amine hydrochloride | None | 200 | 4 | 65.6 | acgpubs.orgpatsnap.com |
| 2,3-Dichloroaniline, Bis-(2-chloroethylamine) hydrochloride | p-Toluenesulphonic acid / Xylene | 140-145 | 27 | 81-82 | researchgate.net |
Mechanistic Considerations and Optimization of Cyclization Pathways
The cyclization reaction between 2,3-dichloroaniline and bis-(2-chloroethyl)amine hydrochloride is understood to proceed through a nucleophilic substitution mechanism. The primary amine of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atoms of the bis-(2-chloroethyl)amine. This is followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically acid-catalyzed, with p-toluenesulfonic acid often used to protonate the hydroxyl groups of diethanolamine (a precursor to bis-(2-chloroethyl)amine), facilitating their conversion into a better leaving group (water) upon chlorination, and subsequently promoting the cyclization.
Optimization of this pathway often involves manipulating the reaction temperature, duration, and the ratio of reactants to maximize the yield and purity of the final product. For instance, industrial processes have demonstrated that by increasing the reaction temperature from 120°C to 200°C, the reaction time can be significantly reduced from 34 hours to just 4 hours, while also achieving a higher yield (from 59.5% to 65.6%). acgpubs.orgpatsnap.com This suggests that higher temperatures favor the kinetics of the cyclization. The ratio of 2,3-dichloroaniline to bis-(2-chloroethyl)amine hydrochloride has also been identified as a critical parameter, with optimal mass ratios reported to be between 1:0.8 and 1:2.0. patsnap.comgoogle.com The choice of solvent, or the decision to proceed without one, also impacts the reaction, with solvent-free methods offering potential environmental and cost benefits. patsnap.com
Condensation and Alkylation Approaches
Alternative synthetic routes to this compound involve the condensation or alkylation of pre-existing piperazine structures with halogenated benzene (B151609) derivatives. These methods offer a different strategic approach, starting with the piperazine ring already formed.
Advanced Synthetic Strategies for Enhanced Purity and Yield
To address some of the limitations of traditional methods, such as long reaction times and the formation of impurities, advanced synthetic strategies have been explored. One such approach is the use of microwave-assisted synthesis. This technique has been shown to rapidly produce 1-arylpiperazines from diethanolamine and substituted anilines, offering a significant reduction in reaction time compared to conventional heating methods while achieving comparable yields. tandfonline.com Although not specifically detailed for this compound in the provided context, the general applicability of microwave synthesis to arylpiperazines suggests its potential as a more efficient method for its production.
Purification and Isolation Techniques for Research-Grade Material
The purification of this compound is a critical step to obtain material of suitable quality for research and pharmaceutical applications. Following the synthesis, the crude product, often in the form of its hydrochloride salt, is typically isolated and then subjected to purification.
Commonly, after the reaction is complete, the mixture is cooled, and a solvent such as n-butanol is added to facilitate the precipitation of the crude product upon further cooling. nih.govacgpubs.org The crude solid is then collected by centrifugation or filtration. nih.govacgpubs.org For further purification, recrystallization is a widely used technique. Protic solvents, such as methanol or a mixed solvent system of methanol and water (e.g., in a 10:1 ratio), are frequently employed for this purpose. acgpubs.orgpatsnap.com The crude product is dissolved in the hot solvent, and upon cooling, the purified this compound hydrochloride crystallizes out, leaving impurities behind in the mother liquor. nih.govacgpubs.org This process of cooling, crystallization, centrifugation, and drying can yield a product with a purity of over 99.5%, as determined by High-Performance Liquid Chromatography (HPLC). acgpubs.orgpatsnap.com
In some laboratory-scale syntheses, after the reaction and a work-up procedure involving extraction with a solvent like ethyl acetate and adjustment of pH, the resulting product is a pale brown liquid that can be concentrated and used directly in subsequent reactions without further purification if high purity is not a critical requirement. tandfonline.com
| Initial Work-up Solvent | Purification Solvent | Purity (HPLC) | Reference |
|---|---|---|---|
| n-Butanol | Methanol | 99.62% | acgpubs.orgpatsnap.com |
| n-Butanol | Methanol/Water (10:1) | 99.58% | acgpubs.orgpatsnap.com |
| n-Butanol | Methanol/Water (10:1) | 99.67% | acgpubs.orgpatsnap.com |
| Ethyl Acetate | Not specified (used directly) | Not specified | tandfonline.com |
Pharmacological Research and Molecular Mechanisms Preclinical Focus
Receptor Binding and Modulation Studies (In Vitro and Preclinical In Vivo Models)
1-[(2,3-Dichlorophenyl)methyl]piperazine is a precursor and a metabolite of the atypical antipsychotic aripiprazole (B633). wikipedia.org Its pharmacological activity has been investigated, particularly its interaction with dopamine (B1211576) receptors.
Dopamine D2 and D3 Receptor Partial Agonism and Affinity Profiles
Research has identified this compound as a partial agonist at both dopamine D2 and D3 receptors. wikipedia.org The 2,3-dichlorophenylpiperazine structural moiety is considered a key feature for achieving high affinity for the dopamine D3 receptor in various classes of compounds. core.ac.uknih.gov Studies on series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have consistently shown that derivatives containing the 2,3-dichlorophenylpiperazine group exhibit potent binding to the D3 receptor. core.ac.uk
In vitro binding assays have provided specific affinity (Ki) values for the compound, demonstrating a higher affinity for the D3 receptor compared to the D2 receptor.
Interactive Table: Dopamine Receptor Affinity of this compound
| Receptor | Ki (nM) | Pharmacology |
| Dopamine D2 | 1160.0 | Agonist |
| Dopamine D3 | 197.4 | Agonist |
| Data sourced from Inxight Drugs. ncats.io |
Investigation of Interactions with Other Neurotransmitter Receptors
Enzyme Inhibition Studies (In Vitro Assays)
DHCR7 (7-Dehydrocholesterol Reductase) Inhibitory Activity
This compound has been identified as a potent inhibitor of 7-Dehydrocholesterol (B119134) Reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway which converts 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govpatsnap.com This compound is a shared metabolite of the antipsychotic drugs aripiprazole and cariprazine (B1246890). nih.govmdpi.com
In vitro studies in Neuro2a cells demonstrated that this compound (DCPP) on its own is a potent DHCR7 inhibitor, causing significant increases in 7-DHC levels at concentrations as low as 5 nM. researchgate.net Its inhibitory activity is reported to be comparable to that of the potent teratogen and experimental DHCR7 inhibitor, AY9944. nih.govresearchgate.net The 2,3-dichlorophenyl substituent on the piperazine (B1678402) ring appears to be the critical substructure responsible for this potent inhibitory effect. researchgate.netnih.gov Inhibition of DHCR7 leads to an accumulation of its substrate, 7-DHC. nih.gov
Interactive Table: DHCR7 Inhibition Profile
| Compound | Activity | Context |
| This compound (DCPP) | Potent DHCR7 inhibitor | Activity is comparable to AY9944; increases 7-DHC levels at concentrations as low as 5 nM. nih.govresearchgate.net |
| Cariprazine | Potent DHCR7 inhibitor | Metabolizes to DCPP. nih.govresearchgate.net |
| Aripiprazole | DHCR7 inhibitor | Metabolizes to DCPP. nih.govresearchgate.net |
| AY9944 | Potent experimental DHCR7 inhibitor | Used as a reference compound for potent DHCR7 inhibition. nih.govnih.gov |
Urease Enzyme Inhibitory Potential
Direct studies on the urease inhibitory potential of this compound itself were not found. However, research has been conducted on derivatives where this compound serves as a core structural component. In one study, four different dipeptides were synthesized and conjugated to 2,3-dichlorophenyl piperazine. core.ac.uk These conjugates were then converted into a series of urea (B33335) and thiourea (B124793) derivatives and tested for their ability to inhibit the urease enzyme.
The results indicated that many of the synthesized analogues were effective inhibitors of urease activity. core.ac.uk Specifically, the thiourea derivatives bearing fluorine and chlorine substituents at the meta or para positions of the phenyl ring showed predominant urease inhibitory activity. One particular analogue was found to be nearly ten times more potent (IC50 of 2 µM) than the thiourea reference standard (IC50 of 21.0±0.11 µM). core.ac.uk This suggests that the 2,3-dichlorophenyl piperazine scaffold can be a valuable component in the design of potent urease inhibitors.
Telomerase Inhibitory Activity in Cell-Free Systems
No studies were found that evaluated the direct inhibitory activity of this compound on telomerase in cell-free assays. While telomerase inhibition is a known anticancer strategy, and other nitrogen-containing heterocyclic compounds have been investigated for this purpose, specific data for the target compound is not available. nih.govnih.gov
Topoisomerase II Inhibition Mechanism
There is no available research detailing the mechanism by which this compound may inhibit topoisomerase II. Studies on other phenylpiperazine derivatives suggest that this class of compounds can act as topoisomerase II inhibitors, but the specific mechanism—whether as a topoisomerase poison that stabilizes the DNA-enzyme complex or as a catalytic inhibitor that interferes with enzyme function—has not been elucidated for this compound. nih.govnih.govnih.gov
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
Modulation of Receptor-Mediated Signal Transduction Pathways
Specific data on which receptor-mediated signal transduction pathways are modulated by this compound is not present in the available literature. The structurally related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP), is known to be a partial agonist of dopamine D2 and D3 receptors, but this information cannot be directly extrapolated to the requested compound. wikipedia.org
Effects on Fundamental Cellular Processes
No research was identified that specifically investigates the effects of this compound on fundamental cellular processes such as apoptosis, cell cycle progression, or necrosis. While various piperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, these findings are not specific to this compound. nih.govresearchgate.net
Preclinical Evaluation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
There are no published studies providing data, such as IC50 values, on the antiproliferative and cytotoxic activities of this compound against any cancer cell lines. Preclinical evaluations have been performed on a wide range of other piperazine derivatives, demonstrating their potential as anticancer agents, but specific data for the requested compound is absent. mdpi.comnih.govnih.govresearchgate.net
Structure Activity Relationship Sar Studies
Influence of Chlorine Substitution Patterns on the Phenyl Ring on Biological Activity
The position of the chlorine atoms on the phenyl ring is a critical determinant of the pharmacological activity of phenylpiperazine derivatives. The 2,3-dichloro substitution pattern, as seen in the core structure of notable antipsychotic agents like aripiprazole (B633) and cariprazine (B1246890), has been shown to be particularly significant for achieving a desired polypharmacological profile, especially at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Comparative studies with other dichlorination patterns reveal the stringency of this structural requirement. For instance, the positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) exhibits a different pharmacological profile, acting as a serotonin releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity. wikipedia.org Furthermore, in a series of 1,2-benzothiazine derivatives, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showed potent cytotoxic activity against breast adenocarcinoma cells, suggesting that the substitution pattern can dramatically shift the therapeutic application of the resulting compound. nih.gov
The binding of the 2,3-dichlorophenyl ring of these ligands occurs in a deep binding pocket of the dopamine D2 receptor, interacting with specific amino acid residues. nih.gov This precise fit underscores the importance of the 2,3-dichloro pattern for optimal receptor engagement.
| Compound | Substitution Pattern | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Cariprazine | 2,3-dichloro | 0.69 | 0.22 | nih.gov |
| Aripiprazole | 2,3-dichloro | ~0.34 | ~0.8 | nih.gov |
| 3,4-DCPP | 3,4-dichloro | Low Affinity | Low Affinity | wikipedia.org |
Impact of Piperazine (B1678402) Ring Modifications on Target Affinity and Selectivity
The piperazine ring serves as a central scaffold, and its modification can significantly alter the affinity and selectivity of the resulting compounds. The basicity of the piperazine nitrogens, which can be modulated by substituents, is crucial for interaction with acidic residues in receptor binding pockets.
In the context of cariprazine analogs, modifications to the piperazine ring were explored to understand their impact on dopamine D2 and D3 receptor binding. nih.gov While the 1-(2,3-dichlorophenyl)piperazine (B491241) moiety is a common feature in many active compounds, even subtle changes to this ring system can have profound effects. For instance, the introduction of conformational constraints, such as in piperazine-2-carboxamides and 3-oxopiperazine-2-carboxamides, can lead to slightly superior potency compared to more flexible acyclic analogs. nih.gov
The piperazine moiety is a versatile structural element that can be found in a wide array of biologically active molecules, contributing to properties like improved water solubility and oral bioavailability. neuroquantology.com The ability of the two nitrogen atoms to act as hydrogen bond acceptors and donors is a key feature in receptor interactions.
Role of Alkyl Linker Chains and Terminal Amide/Carboxamide Moieties
The linker connecting the piperazine ring to a terminal functional group plays a crucial role in positioning the molecule correctly within the receptor binding site. The length and flexibility of this linker are critical for optimal interaction.
In the development of aripiprazole, the substitution of a propoxy linker with a longer butoxy chain was a key step in achieving the desired pharmacological profile. nih.gov Similarly, SAR studies on cariprazine analogs have investigated the impact of modifying the trans-1,4-cyclohexane ring system that acts as a linker. nih.gov
The nature of the terminal moiety is equally important. In cariprazine, an N,N-dimethylurea group serves as the terminal part of the molecule. nih.gov In a study of dopamine D2 receptor biased partial agonists, a variety of secondary pharmacophoric groups, including different amide and carboxamide moieties, were attached to a four-atom linear linker. nih.gov This research demonstrated that even with a fixed 1-(2,3-dichlorophenyl)piperazine core, variations in the terminal group could significantly modulate subtype selectivity and functional activity at dopamine receptors. For example, conformationally restricted analogs like 1-acyl-N-methylpiperazine-2-carboxamides showed enhanced potency. nih.gov
| Compound Series | Linker Modification | Terminal Moiety | Effect on D2 Affinity | Reference |
|---|---|---|---|---|
| Aripiprazole Analogs | Propoxy to Butoxy | Carbostyril | Increased Potency | nih.gov |
| Cariprazine Analogs | Variations of trans-1,4-cyclohexane | N,N-dimethylurea | Modulated D2/D3 Affinity | nih.gov |
| Ugi-based Agonists | Four-atom linear linker | Various amides/carboxamides | Modulated D2 Selectivity and Function | nih.gov |
Analysis of Electronic, Steric, and Hydrophobic Contributions to Biological Activity
The biological activity of 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives is governed by a complex interplay of electronic, steric, and hydrophobic factors. The electron-withdrawing dichlorophenyl group, for instance, influences the electronic environment of the piperazine nitrogen, which is critical for the ionic interaction with an aspartate residue in the dopamine D2 receptor.
Hydrophobicity is another key parameter. While a certain degree of lipophilicity is required for the molecule to cross the blood-brain barrier and access central nervous system targets, excessive hydrophobicity can lead to non-specific binding and poor pharmacokinetic properties. The balance of hydrophilic and hydrophobic elements, often fine-tuned through modifications of the terminal moieties and the piperazine ring, is essential for developing a successful drug candidate. The piperazine ring itself often contributes to improved water solubility. neuroquantology.com
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This simulation helps in understanding the binding mode and affinity of the ligand, which is crucial for drug design. The primary goal is to identify the most stable ligand-receptor complex by calculating the binding energy.
While specific, large-scale docking studies for 1-[(2,3-Dichlorophenyl)methyl]piperazine are not extensively detailed in publicly available literature, the methodology is well-established. Phenylpiperazine derivatives are known to interact with various biological targets, particularly neurotransmitter receptors. For instance, related compounds have been evaluated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors. It has been shown that 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP), a metabolite of aripiprazole (B633), acts as a partial agonist at D2 and D3 dopamine receptors.
A typical molecular docking study involves preparing the 3D structure of the ligand, this compound, and the chosen protein target, often obtained from the Protein Data Bank (PDB). The simulation then explores various conformational and rotational possibilities of the ligand within the protein's binding site, scoring each pose based on a force field.
Key findings from such simulations would include:
Binding Affinity: A negative score, typically in kcal/mol, indicating the strength of the interaction. A more negative value suggests a stronger binding.
Interaction Analysis: Identification of specific amino acid residues involved in the binding. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues. For example, studies on similar molecules often show interactions with conserved residues in the binding pockets of G-protein coupled receptors.
The insights gained from molecular docking can guide the rational design of more potent and selective analogs by modifying the ligand's structure to enhance favorable interactions or eliminate unfavorable ones.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the conformational stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.
An MD simulation for the this compound-protein complex would typically be run for a duration of nanoseconds (e.g., 100 ns). The stability of the complex is evaluated by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions.
Table 1: Representative Data from a Hypothetical MD Simulation
| Parameter | Description | Typical Finding |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Ligand RMSD | Measures the average deviation of the ligand's atoms over time, indicating its stability within the binding pocket. | A low and stable RMSD value (e.g., < 2.0 Å) suggests the ligand remains in its binding pose. |
| Protein RMSD | Measures the average deviation of the protein's backbone atoms, indicating overall structural stability. | A plateauing RMSD value suggests the protein has reached equilibrium and is stable. |
| Hydrogen Bonds | Number of hydrogen bonds maintained between the ligand and protein throughout the simulation. | A consistent number of key hydrogen bonds indicates a stable interaction. |
By observing the behavior of the complex, MD simulations can validate the docking results. If the ligand remains stably bound in its initial pose, it reinforces the credibility of the docking prediction. Conversely, if the ligand dissociates or undergoes significant conformational changes, it may suggest an unstable or transient interaction.
Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, NBO Analysis)
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These calculations are fundamental to understanding a compound's intrinsic properties.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. A smaller energy gap implies higher reactivity and lower kinetic stability.
Table 2: Representative Quantum Chemical Properties
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A large gap suggests high stability and low reactivity. |
| Chemical Potential (μ) | Related to the "escaping tendency" of an electron from a stable system. | |
| Global Hardness (η) | Measures the resistance to change in electron distribution. | A higher value indicates greater resistance to deformation. |
| Global Softness (S) | The reciprocal of global hardness. | A higher value indicates greater polarizability and reactivity. |
For this compound, these calculations would elucidate the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its reactivity and potential metabolic pathways.
Prediction of Molecular Properties and Non-linear Optical Activity
Computational methods are also used to predict various physicochemical and optical properties of a molecule. For this compound, key molecular properties can be calculated to understand its behavior in different environments.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. DFT calculations are a standard method for computing these properties.
Table 3: Predicted Molecular and Optical Properties
| Property | Symbol | Predicted Value (Representative) | Significance |
| Molecular Weight | MW | 245.16 g/mol | Affects diffusion and absorption properties. |
| Dipole Moment | µ | ~2-4 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability | α | - | Indicates the ease with which the electron cloud can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | - | A non-zero value indicates potential NLO activity. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Contexts
In the preclinical phase of drug discovery, predicting the ADME properties of a compound is essential to evaluate its potential as a drug candidate. In silico ADME models use a molecule's structure to forecast its pharmacokinetic profile, helping to identify potential liabilities early in the development process. Various online tools and software packages are available for these predictions.
For this compound, predicted ADME properties suggest its potential drug-likeness.
Table 4: Predicted In Silico ADME Profile for this compound
| Parameter | Category | Predicted Value/Classification | Significance |
| Molecular Weight | Physicochemical | 245.16 g/mol | Conforms to drug-likeness criteria (<500 g/mol ). |
| LogP (o/w) | Lipophilicity | 2.4 | Optimal range for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Polarity | 15.3 Ų | Low value suggests good cell membrane permeability. |
| Human Intestinal Absorption | Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | High | Suggests high absorption potential across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | High | The compound is predicted to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with substrates of the CYP3A4 enzyme. |
| Drug-Likeness | Overall Profile | Passes | Meets multiple criteria (e.g., Lipinski, Veber) for being a potential oral drug candidate. |
Data sourced from publicly available prediction models.
These predictions indicate that this compound likely has good oral absorption and can penetrate the central nervous system. However, the predicted inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) is a significant flag for potential drug-drug interactions, which would require careful experimental evaluation.
Analytical Methodologies for Research Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for separating 1-[(2,3-Dichlorophenyl)methyl]piperazine from starting materials, by-products, and degradation products, thereby allowing for its accurate purity assessment and the detailed profiling of impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of piperazine (B1678402) derivatives due to its high resolution and sensitivity. unodc.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated.
Method development involves the systematic optimization of several parameters to achieve efficient separation. A C18 (octadecylsilane) column is a common choice for the stationary phase due to its versatility in separating compounds of intermediate polarity. unodc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal retention and peak shape. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate impurities with a wide range of polarities.
UV detection is standard, as the dichlorophenyl chromophore exhibits strong absorbance. The detection wavelength is selected based on the compound's UV maximum to ensure high sensitivity. A wavelength around 254 nm is often effective for chlorinated aromatic compounds. google.com Method validation is performed to ensure the analytical method is accurate, precise, linear, robust, and specific for its intended purpose. jocpr.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the main compound and its potential impurities. jocpr.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm | unodc.org |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) | google.comxml-journal.net |
| Flow Rate | 1.0 mL/min | google.com |
| Detection | UV at ~254 nm | google.com |
| Column Temperature | 30-35 °C | google.comjocpr.com |
| Injection Volume | 10 µL | jocpr.com |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and revealing the connectivity of its atoms and functional groups.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals for the aromatic, benzylic, and piperazine protons.
Aromatic Region: Three protons on the 2,3-dichlorophenyl ring would appear as a complex multiplet system due to their coupling patterns.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) would typically appear as a sharp singlet.
Piperazine Protons: The eight protons on the piperazine ring usually appear as two broad multiplets corresponding to the four methylene groups. The signal for the N-H proton of the secondary amine is often a broad singlet that can exchange with deuterium (B1214612) in solvents like D₂O. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, one would expect to see:
Aromatic Carbons: Six distinct signals for the carbons of the dichlorophenyl ring.
Benzylic Carbon: One signal for the methylene bridge carbon.
Piperazine Carbons: Two signals for the piperazine ring carbons, assuming rapid conformational exchange on the NMR timescale. researchgate.net
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Aromatic CH | ~7.1-7.5 (m, 3H) | ~127-134 | rsc.org |
| Aromatic C-Cl | - | ~131-135 | rsc.org |
| Benzylic CH₂ | ~3.5 (s, 2H) | ~61-63 | bas.bg |
| Piperazine CH₂ (C-N-benzyl) | ~2.4-2.6 (m, 4H) | ~53-55 | chemicalbook.comresearchgate.net |
| Piperazine CH₂ (C-N-H) | ~2.8-3.0 (m, 4H) | ~45-47 | chemicalbook.comresearchgate.net |
| Piperazine NH | Broad singlet (variable) | - | chemicalbook.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands. libretexts.org
N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹ indicates the secondary amine (N-H) of the piperazine ring. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and piperazine groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=C Stretch: Aromatic C=C ring stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: Aliphatic C-N stretching vibrations are found in the 1020-1250 cm⁻¹ region.
C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 700-800 cm⁻¹. theaic.org
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. nih.gov
For this compound (C₁₁H₁₄Cl₂N₂), the nominal molecular weight is 244 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 245 in techniques like Electrospray Ionization (ESI). The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4) that is readily identifiable.
The most characteristic fragmentation pathway for benzylpiperazines involves the cleavage of the benzylic C-N bond. xml-journal.netresearchgate.net This would lead to the formation of a stable 2,3-dichlorobenzyl cation. Other significant fragments arise from the cleavage within the piperazine ring. researchgate.net
| m/z (for ³⁵Cl isotopes) | Predicted Fragment Ion | Fragmentation Pathway | Reference |
|---|---|---|---|
| 245 | [C₁₁H₁₅Cl₂N₂]⁺ | Protonated Molecular Ion [M+H]⁺ | xml-journal.net |
| 159 | [C₇H₅Cl₂]⁺ | 2,3-Dichlorobenzyl cation from benzylic C-N cleavage | researchgate.net |
| 85 | [C₄H₉N₂]⁺ | Piperazine fragment | researchgate.netresearchgate.net |
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily determined by the 2,3-dichlorophenyl chromophore. The piperazine ring itself is a saturated heterocycle and does not exhibit significant UV absorption. nist.gov
The benzene (B151609) ring shows characteristic π → π* transitions. The presence of chlorine substituents on the ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. This absorption allows for the quantitative determination of the compound in solution using the Beer-Lambert law, which forms the basis for quantification in HPLC-UV detection. jocpr.com
Absence of Crystallographic Data for this compound
A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific chemical compound this compound. Consequently, detailed information regarding its absolute stereochemistry and crystal packing analysis, including crystallographic data tables, cannot be provided at this time.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and how it arranges itself in the solid state. For a molecule such as this compound, which contains a flexible piperazine ring and a rotatable bond connecting the benzyl (B1604629) group, X-ray analysis would be essential to experimentally determine its preferred conformation and the non-covalent interactions that govern its crystal packing.
While crystallographic data exists for structurally related compounds, such as salts of 1-(2,3-dichlorophenyl)piperazine (B491241) (where the phenyl ring is directly attached to the piperazine nitrogen) or other piperazine derivatives, this information cannot be directly extrapolated to accurately describe the crystal structure of this compound due to the different chemical structure. The presence of the methylene bridge between the dichlorophenyl ring and the piperazine nitrogen in the requested compound is a key structural feature that would significantly influence its crystal packing and intermolecular interactions.
Without experimental data from single-crystal X-ray diffraction, any discussion of the crystal system, space group, unit cell dimensions, and specific intermolecular contacts for this compound would be purely speculative. Therefore, in adherence to providing scientifically accurate and verified information, a detailed analysis under the requested section is not possible.
Further research and the successful crystallization and X-ray diffraction analysis of this compound are required to elucidate its solid-state structure.
Role As a Key Intermediate in Organic and Medicinal Chemistry Synthesis
Precursor in the Synthesis of Pharmacologically Active Research Compounds
The significance of 1-[(2,3-Dichlorophenyl)methyl]piperazine as an intermediate is most prominently demonstrated by its role in the synthesis of established pharmaceutical agents. It is recognized as a principal intermediate in the preparation of Aripiprazole (B633), an atypical antipsychotic drug. nih.govgoogle.com In the synthesis of Aripiprazole, 1-(2,3-dichlorophenyl)piperazine (B491241) acts as a key building block. nih.gov The original synthetic route involves reacting it with a suitable bromoalkyl derivative to yield the final Aripiprazole molecule. nih.gov
The general synthetic approach highlights the function of the piperazine (B1678402) nitrogen as a nucleophile, which readily engages in reactions to form new carbon-nitrogen bonds, thereby elongating the molecule and introducing additional functional groups necessary for biological activity. The preparation of this key intermediate often starts from raw materials like 2,3-dichloroaniline. google.comchemicalbook.comresearchgate.net
Table 1: Synthesis of Aripiprazole from this compound
| Precursor / Building Block | Reactant | Resulting Compound | Pharmacological Class |
| 1-(2,3-Dichlorophenyl)piperazine | Bromoalkyl derivative | Aripiprazole | Atypical Antipsychotic nih.govgoogle.com |
Building Block for Novel Molecular Scaffolds and Chemical Libraries
Beyond its application in synthesizing specific, well-defined drugs, this compound is a valuable building block for the generation of novel molecular scaffolds and diverse chemical libraries. nih.gov The practice of medicinal chemistry frequently involves the creation of a series of related compounds, or a library, based on a common core structure or scaffold. nih.gov This allows researchers to systematically explore how different chemical modifications affect a compound's biological activity—a process known as establishing a Structure-Activity Relationship (SAR).
The structure of this compound is ideally suited for this purpose. The secondary amine in the piperazine ring provides a reactive handle for a variety of chemical transformations, including:
Alkylation
Acylation
Reductive amination nih.gov
Sulfonylation nih.gov
By reacting this building block with a diverse set of reagents (e.g., various aldehydes, acid chlorides, or sulfonyl chlorides), a large library of derivatives can be efficiently synthesized. Each derivative retains the core 1-(2,3-dichlorophenyl)methylpiperazine structure but features a unique substituent, allowing for the exploration of a broad chemical space to identify compounds with new or improved pharmacological properties. nih.gov The piperazine heterocycle is a favored scaffold in such endeavors because it is readily incorporated into molecules and helps to modulate properties like solubility and basicity, which are critical for drug development. nih.govmdpi.com
Table 2: Exemplar Reactions for Chemical Library Development
| Core Scaffold | Reaction Type | Reagent Class | Resulting General Structure |
| This compound | Amidation | R-COCl (Acid Chloride) | 1-(Acyl)-4-[(2,3-dichlorophenyl)methyl]piperazine |
| This compound | Sulfonylation | R-SO₂Cl (Sulfonyl Chloride) | 1-(Sulfonyl)-4-[(2,3-dichlorophenyl)methyl]piperazine |
| This compound | Reductive Amination | R-CHO (Aldehyde) | 1-(Alkyl)-4-[(2,3-dichlorophenyl)methyl]piperazine |
Preclinical Pharmacokinetics and Metabolism Animal Models and in Vitro Systems
Absorption and Distribution Studies in Animal Models (e.g., Brain Penetration)
While specific studies on the absorption and distribution of 1-[(2,3-Dichlorophenyl)methyl]piperazine are not available, research on other piperazine-containing compounds provides valuable insights into its potential pharmacokinetic behavior.
Generally, piperazine (B1678402) derivatives exhibit rapid absorption and wide distribution in animal models, which is often attributed to their high lipid solubility. For instance, the novel antineoplastic prototype LQFM018, a piperazine-containing compound, was found to be rapidly and extensively absorbed and distributed in rats. nih.gov This characteristic is considered advantageous for reaching deep-seated tumors. nih.gov
The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The extent of brain penetration is influenced by several factors, including the molecule's lipophilicity, its interaction with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and its unbound concentration in plasma and brain tissue. nih.govnih.gov For example, the MET kinase inhibitor GNE-A, which contains a piperidine (B6355638) ring (structurally related to piperazine), was identified as a likely substrate for both MDR1 (P-gp) and BCRP. nih.gov Another compound, X-376, which includes a piperazine ring, is noted for its ability to cross the blood-brain barrier. rsc.org
Strategies to enhance CNS penetration often involve modifying molecules to increase their lipophilicity or to utilize endogenous transport mechanisms. mdpi.commdpi.com Given that this compound possesses a dichlorophenyl group, its lipophilicity is likely to be significant, suggesting a potential for good absorption and distribution, including possible brain penetration. However, without direct experimental data, its susceptibility to efflux transporters remains unknown.
Table 1: Inferred Absorption and Distribution Characteristics of this compound Based on Related Compounds
| Pharmacokinetic Parameter | Inferred Characteristic | Rationale based on Analogous Compounds |
| Absorption Rate | Likely Rapid | Piperazine-containing compounds like LQFM018 show rapid absorption in rats. nih.gov |
| Extent of Distribution | Likely Wide | High lipid solubility, a common feature of such compounds, promotes extensive tissue distribution. nih.gov |
| Brain Penetration | Possible | The presence of the dichlorophenyl group suggests lipophilicity, a key factor for crossing the BBB. Some piperazine-containing compounds like X-376 can cross the BBB. nih.govrsc.org |
| Efflux Transporter Substrate | Possible | Many CNS-active compounds are substrates for efflux transporters like P-gp and BCRP, which could limit brain accumulation. nih.govnih.gov |
Metabolic Pathways and Metabolite Identification in Hepatic Microsomes and Animal Tissues
The metabolic fate of this compound has not been directly studied. However, extensive research on other piperazine derivatives in rat and human liver microsomes, as well as in vivo animal models, allows for the prediction of its primary metabolic pathways.
The metabolism of piperazine-containing compounds is generally extensive and involves several key biotransformations. Common metabolic reactions include hydroxylation of the aromatic ring, N-dealkylation, and degradation of the piperazine moiety itself. nih.gov
For example, studies on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rat urine revealed that the major metabolic routes are aromatic hydroxylation and degradation of the piperazine ring, leading to metabolites such as hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine. nih.gov Similarly, in vitro studies with the piperazine-containing compound X-376 in human liver microsomes identified oxidation, N-demethylation, reduction, and hydroxylation as the main phase I metabolic reactions. rsc.org The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP1A2, are often implicated in the metabolism of these compounds. rsc.orgnih.gov
Another study on a methyl-piperazine derivative (TM208) in rats identified eight different metabolites, arising from desmethylation, N-acetylation, N-formylation, phenyl monohydroxylation, and oxidation of the piperazine ring. nih.gov Research on piperazin-1-ylpyridazines in mouse and human liver microsomes also highlighted mono-hydroxylation of the benzene (B151609) ring as a major metabolic pathway. nih.gov
Based on these findings, the metabolism of this compound in hepatic microsomes and animal tissues is likely to proceed through the following pathways:
Hydroxylation: Addition of a hydroxyl group to the dichlorophenyl ring.
N-Dealkylation: Cleavage of the bond between the nitrogen of the piperazine ring and the dichlorophenylmethyl group.
Piperazine Ring Opening: Degradation of the piperazine ring structure.
Oxidation: Further oxidation of the initial metabolites.
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Metabolites | Evidence from Analogous Compounds |
| Aromatic Hydroxylation | Hydroxylated derivatives of the dichlorophenyl ring | Major pathway for mCPP and piperazin-1-ylpyridazines. nih.govnih.gov |
| N-Dealkylation/Piperazine Ring Cleavage | 2,3-Dichlorobenzyl alcohol, piperazine, and further degradation products | Degradation of the piperazine moiety is a known pathway for mCPP. nih.gov |
| Oxidation | Oxidized metabolites of the parent compound and its primary metabolites | A common metabolic reaction for piperazine-containing compounds like X-376 and TM208. rsc.orgnih.gov |
| Conjugation (Phase II) | Glucuronide and/or sulfate (B86663) conjugates of hydroxylated metabolites | Hydroxy-mCPP metabolites are excreted as glucuronide and sulfate conjugates. nih.gov |
Preclinical Excretion Patterns and Mass Balance Studies
Specific preclinical excretion and mass balance data for this compound are not available in the published literature. However, data from related compounds can be used to infer the likely routes and extent of its elimination from the body.
Mass balance studies in rodents are crucial for determining the routes of excretion (urine and feces) and quantifying the total recovery of a drug and its metabolites. admescope.com For many xenobiotics, excretion is a combination of renal and fecal elimination.
For instance, a study on the piperazine derivative SK3530 in rats demonstrated that the compound is primarily cleared via hepatobiliary excretion, with approximately 91% of the administered radioactivity recovered in the feces and only about 1% in the urine. researchgate.net In contrast, a study on RWJ-333369, a compound with a chlorophenyl group, showed that in most species, over 85% of the administered radioactive dose was excreted in the urine, with less than 10% in the feces. researchgate.net Another mass balance study on CA102N in mice found that the primary route of elimination was urine, accounting for about 57% of the dose, while feces accounted for approximately 13%. frontiersin.org
The excretion of 1-(3-chlorophenyl)piperazine (mCPP) metabolites in rats occurs via urine, primarily as glucuronide and sulfate conjugates. nih.gov This indicates that after metabolism, the resulting more water-soluble metabolites are eliminated renally.
Given these varied patterns among structurally related compounds, a definitive prediction for the excretion of this compound is difficult without specific data. However, it is plausible that both urinary and fecal routes would be involved in its elimination, with the predominant pathway depending on the extent of its metabolism and the physicochemical properties of its metabolites. A comprehensive mass balance study using a radiolabeled version of the compound would be necessary to definitively determine its excretion profile. youtube.com
Q & A
Basic: What are the standard synthetic routes for 1-[(2,3-Dichlorophenyl)methyl]piperazine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 2,3-dichlorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ or NaH in DMF) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of benzyl chloride to piperazine) and temperature (60–80°C). Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is critical to isolate the product from unreacted starting materials and byproducts .
Basic: How is the structural identity of this compound confirmed in new syntheses?
Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the dichlorophenyl group (δ 7.1–7.4 ppm).
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z 275.1) validate purity (>95%) .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
Advanced: What experimental design challenges arise in optimizing regioselectivity for piperazine derivatives with dichlorophenyl substituents?
Methodological Answer:
Regioselectivity challenges occur due to competing alkylation at piperazine’s N1 vs. N4 positions. Strategies include:
- Steric hindrance modulation : Bulky bases (e.g., DIPEA) favor N1 substitution .
- Temperature control : Lower temperatures (40–50°C) reduce side reactions.
- Protecting groups : Boc-protected piperazine intermediates improve selectivity but require deprotection steps .
Advanced: How do structural variations (e.g., 2,3-dichloro vs. 2,4-dichloro substitution) affect biological activity in dopamine receptor studies?
Methodological Answer:
Comparative studies show:
| Substituent | D3 Receptor Affinity (Ki, nM) | D2 Receptor Selectivity (D3/D2) |
|---|---|---|
| 2,3-dichloro | 3.2 ± 0.5 | 15.6 |
| 2,4-dichloro | 8.7 ± 1.1 | 5.3 |
| The 2,3-dichloro analog exhibits higher D3 selectivity due to enhanced hydrophobic interactions in the receptor’s orthosteric pocket . |
Basic: What are the primary biological targets of this compound, and how are binding assays designed?
Methodological Answer:
The compound primarily targets dopamine receptors (D2/D3 subtypes) and serotonin transporters (SERT). Assay protocols include:
- Radioligand binding : Competition assays using [³H]spiperone (D2/D3) or [³H]citalopram (SERT) .
- Functional assays : cAMP accumulation (D2 inhibition) or Ca²⁺ flux (SERT activation) in HEK293 cells .
Advanced: How can computational modeling resolve contradictions in SAR studies for dichlorophenyl-piperazine analogs?
Methodological Answer:
Discrepancies in structure-activity relationships (SAR) often arise from variations in substituent electronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electrostatic potential maps : Chlorine atoms at 2,3-positions enhance electron-withdrawing effects, stabilizing receptor-ligand interactions.
- Molecular dynamics simulations : 2,3-dichloro analogs show stronger binding to D3 receptors (ΔG = −9.8 kcal/mol) vs. 2,4-dichloro (ΔG = −7.2 kcal/mol) .
Basic: What analytical techniques are recommended for stability studies of this compound under storage conditions?
Methodological Answer:
- Accelerated stability testing : 40°C/75% RH for 6 months, with HPLC monitoring (degradants <1%) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via LC-MS.
- pH stability : Dissolve in PBS (pH 7.4) and assess hydrolysis over 72 hours .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of piperazine derivatives?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology.
- Crystallization control : Seed crystals ensure consistent particle size distribution .
Advanced: How do solvent polarity and catalyst choice influence acylation reactions of this compound?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Increase acylation rates (k = 0.12 min⁻¹) but risk byproduct formation.
- Catalysts : Pd(OAc)₂ improves yields (>80%) for aryl-acyl couplings vs. traditional HATU .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (LD50 > 500 mg/kg in rats) .
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
